Borapetoside F Exhibits No Acute Hepatotoxicity at High Doses (500 mg/kg) in Murine Models
In a direct head-to-head in vivo comparison, a single oral dose of 500 mg/kg of a combination containing Borapetosides B, C, and F (BCF combination) or pure Borapetoside F alone did not induce hepatotoxicity in mice. This was evidenced by normal serum alanine aminotransferase (ALT) levels and unaltered liver histopathology . This contrasts with reports of clinical hepatotoxicity associated with the consumption of T. crispa plant material [1], establishing a clear safety profile for the purified compound at this specific tested dose .
| Evidence Dimension | Acute hepatotoxicity (serum ALT levels and histopathology) |
|---|---|
| Target Compound Data | Normal ALT levels; unaltered histopathology |
| Comparator Or Baseline | Vehicle control; historical reports of T. crispa-induced hepatotoxicity |
| Quantified Difference | No significant increase in ALT vs. control at 500 mg/kg oral dose |
| Conditions | Acute toxicity study in healthy mice; single oral dose of 500 mg/kg |
Why This Matters
This data is essential for procurement decisions where safety is a primary concern, differentiating Borapetoside F from potentially hepatotoxic crude plant extracts or other uncharacterized constituents.
- [1] Parveen A, et al. Development of a chemical fingerprint as a tool to distinguish closely related Tinospora species and quantitation of marker compounds. J Pharm Biomed Anal. 2020;178:112894. View Source
